6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol
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Overview
Description
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties
Mechanism of Action
Target of Action
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . .
Mode of Action
Quinazoline derivatives are known to interact with various targets depending on their specific structures and functional groups
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways depending on their specific structures and functional groups . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol typically involves the reaction of anthranilic acid with appropriate amides under specific conditions. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to yield 4-oxo-3,4-dihydroquinazolines . The bromination and chlorination steps are then carried out to introduce the bromo and chloro substituents on the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Comparison with Similar Compounds
6-Bromoquinazoline: Shares the bromine substituent but lacks the chlorophenyl group.
4-(2-Chlorophenyl)quinazoline: Contains the chlorophenyl group but lacks the bromine substituent.
Quinazoline-2-ol: The parent compound without any substituents.
Uniqueness: 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is unique due to the presence of both bromo and chlorophenyl substituents, which contribute to its distinct biological activities and chemical properties. These substituents enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVHRACDDIDTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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